molecular formula C31H29N3O2S B418140 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332388-11-1

3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B418140
CAS No.: 332388-11-1
M. Wt: 507.6g/mol
InChI Key: ZLTSSEDYPIQLOM-UHFFFAOYSA-N
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Description

3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the amino, methoxy, and methylphenyl groups. Common reagents used in these reactions include halogenated precursors, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-ethylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2-methylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2-ethyl-6-methylphenyl)-4-(4-hydroxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

332388-11-1

Molecular Formula

C31H29N3O2S

Molecular Weight

507.6g/mol

IUPAC Name

3-amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C31H29N3O2S/c1-5-20-8-6-7-19(3)28(20)34-30(35)29-27(32)26-24(21-13-15-23(36-4)16-14-21)17-25(33-31(26)37-29)22-11-9-18(2)10-12-22/h6-17H,5,32H2,1-4H3,(H,34,35)

InChI Key

ZLTSSEDYPIQLOM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)N)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)N)C

Origin of Product

United States

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